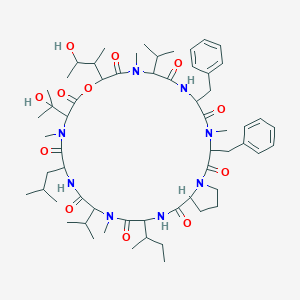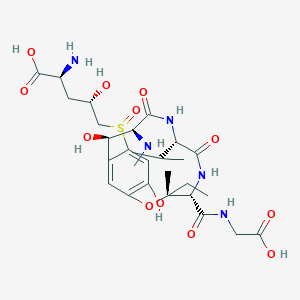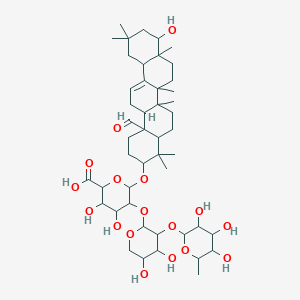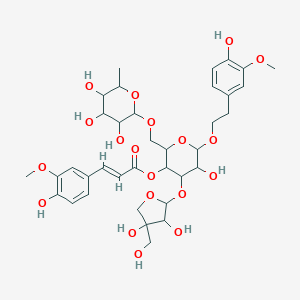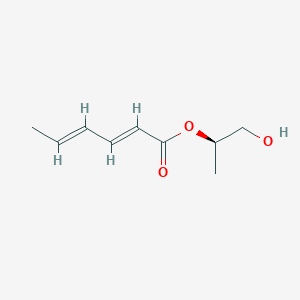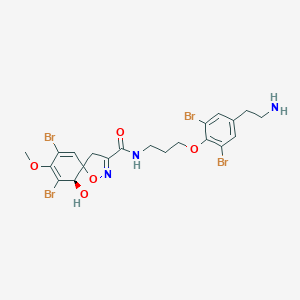![molecular formula C20H29Cl2NO4 B235906 3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione CAS No. 138935-82-7](/img/structure/B235906.png)
3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione is a natural product found in Pleurobranchus forskalii, Pleurobranchus albiguttatus, and Lissoclinum with data available.
Wissenschaftliche Forschungsanwendungen
Chemosensor Development
This compound's derivatives have been used in the synthesis and characterization of chemosensors for transition metal ions. For example, ligands like 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione and its variants have shown remarkable selectivity towards Cu2+ ions, changing color from orange to intense blue upon complexation. This kind of application demonstrates the potential of these derivatives in developing sensitive and selective chemosensors for metal ions detection (Gosavi-Mirkute et al., 2017).
Antimicrobial Activity
Some derivatives have shown significant antimicrobial properties. For instance, compounds synthesized from reactions involving 2,3-dichloro-1,4-naphthoquinone demonstrated good antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Candida tenuis. This suggests their potential use in developing new antimicrobial agents (Voskienė et al., 2011).
Antifungal and Antibacterial Agents
Several studies have explored the synthesis of novel derivatives for potential use as antifungal and antibacterial agents. For example, compounds like 2-chloro-3-(pyrrolidin-1-yl)naphthalene-1,4-dione have shown potent antifungal activity, outperforming some clinically prevalent drugs. These findings are significant for the development of new chemotherapeutic agents (Tandon et al., 2010).
Synthesis of Pyrrolidine-2,4-diones
The compound and its related derivatives have been used in the synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives. These compounds have applications in various fields, including pharmaceuticals and materials science (Mulholland et al., 1972).
Eigenschaften
CAS-Nummer |
138935-82-7 |
|---|---|
Molekularformel |
C20H29Cl2NO4 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H29Cl2NO4/c1-9-11(6-14(25)10-5-16(26)23-18(10)27)20(4)8-12(21)17(22)19(2,3)15(20)7-13(9)24/h10-15,17,24-25H,1,5-8H2,2-4H3,(H,23,26,27) |
InChI-Schlüssel |
RXKVVHDLUDIYSP-UHFFFAOYSA-N |
SMILES |
CC1(C2CC(C(=C)C(C2(CC(C1Cl)Cl)C)CC(C3CC(=O)NC3=O)O)O)C |
Kanonische SMILES |
CC1(C2CC(C(=C)C(C2(CC(C1Cl)Cl)C)CC(C3CC(=O)NC3=O)O)O)C |
Synonyme |
dichlorolissoclimide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B235845.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B235862.png)
